molecular formula C7H9NO2 B14670960 ethyl (Z)-3-cyanobut-2-enoate CAS No. 40595-04-8

ethyl (Z)-3-cyanobut-2-enoate

Cat. No.: B14670960
CAS No.: 40595-04-8
M. Wt: 139.15 g/mol
InChI Key: ZRKOIZAQWIGYPW-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of α,β-Unsaturated Cyanoesters in Synthetic Methodologies

The chemistry of α,β-unsaturated cyanoesters is deeply rooted in the fundamental principles of condensation and conjugate addition reactions. Historically, the most common method for synthesizing this class of compounds has been the Knoevenagel condensation. researchgate.netscirp.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate, often catalyzed by a weak base like an amine or ammonium (B1175870) salt. researchgate.netscirp.org While effective for producing α,β-unsaturated systems, early methods often yielded mixtures of (E)- and (Z)-isomers, with the more thermodynamically stable (E)-isomer usually predominating.

Once formed, α,β-unsaturated cyanoesters serve as classic Michael acceptors. wikipedia.org The electron-withdrawing nature of both the cyano and the ester groups polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity has been exploited for decades to form new carbon-carbon and carbon-heteroatom bonds, providing a reliable pathway to 1,5-dicarbonyl compounds and other valuable synthetic intermediates. wikipedia.org Over time, research has shifted from simply performing these reactions to controlling their stereochemical outcomes, which has led to the development of methods for the stereoselective synthesis of specific isomers of α,β-unsaturated cyanoesters. thieme-connect.com

Significance of the (Z)-Configuration in Stereoselective Synthesis

In stereoselective synthesis, the precise three-dimensional arrangement of atoms is paramount. The geometric configuration of a starting material, such as the (Z)-isomer of an alkene, can directly influence the stereochemistry of the final product. The (Z)-configuration of ethyl (Z)-3-cyanobut-2-enoate locks the substituents on the double bond into a specific spatial orientation, which is crucial for controlling the facial selectivity of approaching reagents in subsequent transformations.

This predetermined geometry is particularly significant in reactions such as:

Asymmetric Conjugate Additions: In organocatalyzed or metal-catalyzed Michael additions, the (Z)-geometry can dictate the stereochemical outcome at the newly formed stereocenters. Chiral catalysts can differentiate between the two faces of the alkene, and the fixed arrangement of the substituents on the (Z)-isomer leads to the preferential formation of one enantiomer or diastereomer of the product. unavarra.es

Cycloaddition Reactions: In reactions like the Diels-Alder reaction, the stereochemistry of the dienophile is transferred directly to the resulting cyclic product. Using the (Z)-isomer ensures a specific relative stereochemistry in the adduct, which would be different from the product derived from the (E)-isomer.

Enzymatic Reductions: In biocatalysis, enzymes exhibit high substrate specificity. The reduction of the double bond in this compound by ene-reductases is a stereospecific process. The (Z)-configuration is a key recognition element for the enzyme's active site, leading to the formation of a chiral product with a specific configuration at the β-carbon, which is often opposite to that obtained from the (E)-isomer. acs.orgpolimi.it

The ability to synthesize and isolate the pure (Z)-isomer is therefore a critical objective, as it allows chemists to design reaction sequences that produce complex target molecules with a high degree of stereochemical precision. mdpi.comnih.gov

Scope and Objectives of Contemporary Research on this compound

Current research on this compound is focused on developing efficient and scalable stereoselective synthetic routes to the compound itself and leveraging its unique reactivity for the synthesis of high-value molecules, particularly pharmaceutical intermediates.

A significant area of investigation involves the palladium-catalyzed cyanation of vinyl triflates. One established procedure involves the synthesis of (Z)-ethyl 3-(trifluoromethylsulfonyloxy)but-2-enoate, which is then reacted with zinc cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield this compound. acs.orgacs.org This method provides good yields and high stereochemical purity.

IsomerStarting MaterialReagentsCatalystYieldReference
(Z)-ethyl 3-cyanobut-2-enoate(Z)-ethyl 3-(trifluoromethylsulfonyloxy)but-2-enoateZn(CN)2, DMFPd(PPh3)465% acs.org
(E)-ethyl 3-cyanobut-2-enoate(E)-ethyl 3-(trifluoromethylsulfonyloxy)but-2-enoateZn(CN)2, DMFPd(PPh3)469% acs.org

A major objective of contemporary research is the application of this compound as a key intermediate. For instance, it is a precursor in the chemoenzymatic asymmetric synthesis of pregabalin, an anticonvulsant drug. acs.org In this pathway, the (Z)-cyanoester is reduced by an ene-reductase to produce a chiral β-cyano ester with high enantiomeric excess, demonstrating a powerful combination of chemical and biological catalysis. acs.org Furthermore, its reactivity as a Michael acceptor continues to be explored in various contexts, including its reaction with amines like morpholine (B109124). researchgate.net Researchers are also investigating its use in the synthesis of diverse heterocyclic systems, such as coumarin (B35378) derivatives. journalijar.com The overarching goal is to harness the compound's specific stereochemistry and functional groups to enable concise and efficient syntheses of complex, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40595-04-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

ethyl (Z)-3-cyanobut-2-enoate

InChI

InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4-

InChI Key

ZRKOIZAQWIGYPW-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C#N

Canonical SMILES

CCOC(=O)C=C(C)C#N

Origin of Product

United States

Synthetic Strategies for Ethyl Z 3 Cyanobut 2 Enoate

Knoevenagel Condensation and its Variants

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product. thermofisher.comsigmaaldrich.com For the synthesis of ethyl (Z)-3-cyanobut-2-enoate, this reaction would generally involve the condensation of ethyl acetoacetate with a cyanide source in the presence of a catalyst. The control of stereoselectivity to favor the Z-isomer is a critical aspect of this synthetic approach.

Catalytic Systems and Mechanistic Considerations in Z-Isomer Formation

A variety of catalytic systems have been employed for the Knoevenagel condensation, ranging from simple amines to complex heterogeneous catalysts. nih.gov The choice of catalyst is paramount as it influences not only the reaction rate but also the stereochemical outcome.

Catalytic Systems:

Homogeneous Catalysts: Basic catalysts such as primary and secondary amines (e.g., piperidine, diethylamine), ammonium (B1175870) salts, and organocatalysts like L-proline are commonly used. thermofisher.comresearchgate.net Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have also been shown to be effective catalysts, promoting high yields under mild conditions. scielo.org.mxjmcs.org.mx

Heterogeneous Catalysts: To improve catalyst recovery and simplify purification, solid catalysts are often preferred. These include basic metal oxides (e.g., Al2O3-SiO2), layered double hydroxides (e.g., Cu-Mg-Al LDH), and functionalized polymers. researchgate.netresearchgate.netresearchgate.net These catalysts offer the advantage of being easily separable from the reaction mixture and can often be recycled. researchgate.net

Mechanistic Considerations for Z-Isomer Selectivity: The formation of the Z-isomer is governed by the relative stabilities of the transition states leading to the E and Z products. The mechanism generally involves the deprotonation of the active methylene compound by the base to form a carbanion, which then attacks the carbonyl carbon. The subsequent elimination of a water molecule yields the final product.

The stereoselectivity can be influenced by the structure of the reactants. For instance, in the condensation of acetoacetic derivatives, the nature of the acyl substituent plays a crucial role. Studies have shown that while some derivatives preferentially yield E-adducts, the use of acylacetoamides can lead exclusively to the formation of Z-adducts. nih.gov This selectivity is attributed to intramolecular hydrogen bonding or specific steric interactions in the transition state that favor the Z-configuration.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation This table provides representative examples of catalysts used in Knoevenagel condensations, which are foundational for the synthesis of related compounds.

Catalyst Type Specific Example Key Advantages
Homogeneous (Organocatalyst) Diisopropylethylammonium acetate (DIPEAc) scielo.org.mx High yields, short reaction times, broad substrate scope. scielo.org.mx
Homogeneous (Ionic Liquid) [MeHMTA]BF4 researchgate.net Green chemistry aspects, potential for recyclability.
Heterogeneous (Mixed Oxide) Cu-Mg-Al Layered Double Hydroxide (B78521) (LDH) researchgate.net Recyclable, high thermal stability, good yields. researchgate.net
Heterogeneous (Polymer-supported) Poly(4-vinylpyridine) on Al2O3-SiO2 researchgate.net Easy separation, suitable for green solvents like water. researchgate.net
Homogeneous (Organometallic) Triphenylphosphine organic-chemistry.org Mild, solvent-free conditions, high stereoselectivity for E-isomers in some cases. organic-chemistry.org

Influence of Solvent and Temperature on Stereoselectivity

The reaction environment, specifically the solvent and temperature, has a profound impact on the stereoselectivity of the Knoevenagel condensation.

Solvent Effects: The polarity and protic nature of the solvent can influence the reaction pathway.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) have been shown to be highly effective, leading to high conversion and selectivity in short reaction times. researchgate.net

Protic Solvents: Protic solvents such as methanol can slow down the reaction and may result in poorer conversion and selectivity. researchgate.net Water, however, is often used as a green solvent, particularly with heterogeneous catalysts, and can promote high yields. researchgate.net

Nonpolar Solvents: Nonpolar solvents like toluene generally require longer reaction times compared to polar solvents. researchgate.net

The choice of solvent can affect the solvation of the intermediates and transition states, thereby influencing the energy barrier for the formation of either the Z or E isomer.

Temperature Effects: Temperature is a critical parameter for controlling the reaction rate and, in some cases, the selectivity. While higher temperatures generally increase the reaction rate, they can sometimes lead to a decrease in selectivity or the formation of side products. For many Knoevenagel condensations, reactions are effectively carried out at room temperature or with moderate heating (e.g., 80 °C). researchgate.netresearchgate.net The optimal temperature must be determined empirically for each specific system to maximize the yield of the desired Z-isomer.

Table 2: Effect of Solvents on Knoevenagel Condensation This table summarizes general findings on the role of solvents in Knoevenagel condensations.

Solvent Type Example General Outcome on Conversion & Selectivity Reference
Aprotic Polar Dimethylformamide (DMF) High conversion (81-99%) and high selectivity (100%) in short times. researchgate.net
Protic Polar Methanol Slower reaction, poor conversion and selectivity. researchgate.net
Protic Polar Water Effective green solvent, especially with solid catalysts. researchgate.net
Nonpolar Toluene Longer reaction times compared to polar solvents. researchgate.net

Process Optimization for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several process parameters can be optimized. This includes adjusting the catalyst loading, the molar ratio of reactants, and the method of by-product removal. researchgate.net

Catalyst Loading: The amount of catalyst can significantly affect the reaction rate. Optimization studies often involve varying the catalyst concentration (e.g., from 2% to 20 mol%) to find the minimum amount required for efficient conversion, which is both economically and environmentally beneficial. scielo.org.mx

Reactant Ratio: The stoichiometry of the carbonyl compound and the active methylene compound is another key parameter to optimize for driving the reaction to completion and minimizing side reactions.

Water Removal: As water is a by-product of the condensation, its removal can shift the reaction equilibrium towards the product side, thereby increasing the yield. thermofisher.com This can be achieved through methods like azeotropic distillation or the use of molecular sieves. thermofisher.com In microreactor setups, membrane-based water removal has been shown to enhance conversion and selectivity. researchgate.net

Scalability and Industrial Relevance of Knoevenagel Pathways

The Knoevenagel condensation is a cornerstone reaction in industrial organic synthesis, used for the production of a wide array of fine chemicals, pharmaceuticals, and functional polymers. nih.govresearchgate.net Its industrial relevance stems from several factors:

Versatility: The reaction is applicable to a wide range of substrates. asianpubs.org

Efficiency: High yields can often be achieved under relatively mild conditions.

Green Chemistry: The development of heterogeneous, recyclable catalysts and the use of environmentally benign solvents like water align with the principles of green chemistry, making the process more sustainable. researchgate.netasianpubs.org

Process Intensification: The reaction is well-suited for continuous flow systems, such as microreactors, which can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. researchgate.net The use of microreactors with integrated catalyst and separation membranes represents a significant step towards process intensification. researchgate.net

Alternative Synthetic Approaches

While the Knoevenagel condensation is the predominant method, alternative strategies are also being investigated for the synthesis of α,β-unsaturated cyanoesters.

Transition-Metal Catalyzed Cyanation Reactions

Transition-metal catalysis offers a powerful alternative for the formation of C-CN bonds. researchgate.net These methods typically involve the reaction of an aryl or vinyl halide/pseudohalide with a cyanide source, catalyzed by a transition metal complex, most commonly based on palladium, nickel, or copper. researchgate.netgoogle.com

For the synthesis of this compound, this approach would require a suitable vinyl precursor with the correct stereochemistry, such as ethyl (Z)-3-halobut-2-enoate.

Key Components of Transition-Metal Catalyzed Cyanation:

Catalysts: Palladium complexes are widely used, but more cost-effective metals like nickel and copper are gaining prominence. researchgate.nettezu.ernet.in The choice of ligands for the metal center is crucial for catalytic activity and stability.

Cyanide Sources: A variety of cyanide sources can be used, including inorganic salts (e.g., KCN, NaCN, Zn(CN)₂), as well as less toxic organic nitriles. researchgate.netgoogle.com The use of organic nitriles as cyanating agents represents a safer and more controlled approach to generating the necessary metal-cyanide intermediates. google.com

Reaction Conditions: These reactions are typically performed in organic solvents under inert atmospheres. The reaction conditions must be carefully controlled to prevent catalyst deactivation and ensure high yields.

While a powerful tool for synthesizing aryl nitriles, the application of this method to the stereoselective synthesis of vinyl nitriles like this compound is less common and would depend on the availability of the stereochemically defined vinyl halide precursor.

Table 3: Overview of Transition-Metal Catalyzed Cyanation Systems This table presents general systems for cyanation reactions that could be adapted for the synthesis of the target compound.

Metal Catalyst Typical Precursor Common Cyanide Source Key Features Reference
Palladium (Pd) Aryl/Vinyl Halides NaCN, K₄[Fe(CN)₆] Widely studied, high efficiency, but can be expensive. researchgate.net
Nickel (Ni) Aryl/Vinyl Halides Zn(CN)₂, Organic Nitriles Cost-effective alternative to palladium, enables mild and efficient transformations. researchgate.netgoogle.com
Copper (Cu) Aryl Halides, Arylboronic Acids NaCN, Acetone Cyanohydrin Inexpensive catalyst, often used in Rosenmund-von Braun type reactions. tezu.ernet.inorganic-chemistry.org

Enol Triflates as Intermediates in Cyanoester Synthesis

The synthesis of this compound can be strategically approached through the use of an enol triflate intermediate derived from the readily available starting material, ethyl acetoacetate. This method involves two key steps: the stereoselective formation of the (Z)-enol triflate and a subsequent palladium-catalyzed cyanation.

A highly stereoselective method for the preparation of (Z)-enol triflates from β-keto esters, such as ethyl acetoacetate, has been developed. organic-chemistry.orgnih.gov The crucial factor in achieving high (Z)-selectivity is the choice of base used in the reaction with triflic anhydride. The use of aqueous lithium hydroxide (LiOH) under Schotten-Baumann-type conditions has been shown to strongly favor the formation of the (Z)-enolate geometry. organic-chemistry.orgnih.gov This stereochemical outcome is attributed to the chelation of the lithium cation between the two carbonyl oxygen atoms of the β-keto ester, which locks the enolate in a conformation that leads to the (Z)-product upon triflation.

The following table summarizes the stereoselective synthesis of enol triflates from ethyl acetoacetate, highlighting the impact of the base on the isomeric ratio.

Starting MaterialReagentBaseSolventProduct(s)Isomeric Ratio (Z:E)
Ethyl acetoacetateTriflic anhydrideaq. LiOHHydrocarbonEthyl (Z)-3-((trifluoromethyl)sulfonyl)oxy)but-2-enoate>95:5
Ethyl acetoacetateTriflic anhydrideaq. (Me)4NOHHydrocarbonEthyl (E)-3-((trifluoromethyl)sulfonyl)oxy)but-2-enoate<5:95

Once the (Z)-enol triflate, ethyl (Z)-3-((trifluoromethyl)sulfonyl)oxy)but-2-enoate, is synthesized with high isomeric purity, the subsequent step is the introduction of the cyano group. This is achieved through a palladium-catalyzed cyanation reaction. This type of cross-coupling reaction is a powerful tool for the formation of C-CN bonds.

The reaction typically employs a palladium(0) catalyst, a suitable phosphine ligand, and a cyanide source. Zinc cyanide (Zn(CN)₂) is often used as the cyanating agent due to its lower toxicity compared to other cyanide salts. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the enol triflate, followed by transmetalation with the zinc cyanide and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. The reaction conditions are generally mild, offering a high degree of functional group tolerance.

Comparative Analysis with (E)-Isomer Synthesis via Hydrocyanation of Alkynoates

An alternative approach to the synthesis of cyanobutenoates is the hydrocyanation of alkynoates. For the synthesis of the (E)-isomer, ethyl (E)-3-cyanobut-2-enoate, the hydrocyanation of ethyl but-2-ynoate would be the corresponding reaction. However, the direct, single-step hydrocyanation of alkynes to stereoselectively produce β-cyano-α,β-unsaturated esters presents significant challenges.

The addition of hydrogen cyanide across the triple bond of an alkyne can, in principle, occur in either a syn or anti fashion, leading to a mixture of (Z) and (E) isomers. Furthermore, regioselectivity can be an issue with unsymmetrical alkynes, although for ethyl but-2-ynoate, the addition of the cyano group at the 3-position is electronically favored.

Controlling the stereoselectivity of alkyne hydrocyanation is notoriously difficult. While various catalytic systems have been developed for the hydrocyanation of alkenes, the stereoselective hydrocyanation of internal alkynes to a single geometric isomer of the corresponding α,β-unsaturated nitrile is less established. The reaction often requires specific catalysts and conditions, and the outcomes can be highly dependent on the substrate and the catalyst system employed.

In contrast, the synthesis of the (Z)-isomer via the enol triflate intermediate, as described in section 2.2.2, offers a much higher degree of stereochemical control. This is because the stereochemistry is set during the formation of the enol triflate, which can be achieved with high selectivity. The subsequent palladium-catalyzed cyanation is known to proceed with retention of configuration at the double bond. This stepwise approach, therefore, provides a more reliable and predictable route to the pure (Z)-isomer compared to the potential mixture of isomers that could result from the direct hydrocyanation of ethyl but-2-ynoate.

Regioselectivity and Stereochemical Control in De Novo Synthesis

A de novo synthesis of this compound can be envisioned through the Knoevenagel condensation of acetaldehyde with ethyl cyanoacetate. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is a classic method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.

Regioselectivity: The Knoevenagel condensation between an aldehyde and an active methylene compound like ethyl cyanoacetate is inherently highly regioselective. The reaction proceeds through the deprotonation of the acidic α-carbon of ethyl cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This ensures that the new carbon-carbon bond forms exclusively between the α-carbon of the cyanoacetate and the carbonyl carbon of the aldehyde, leading to a single constitutional isomer.

Stereochemical Control: The stereochemical outcome of the Knoevenagel condensation, i.e., the ratio of (Z) to (E) isomers, is more complex and depends on the reaction conditions. organic-chemistry.org The initial condensation product is a β-hydroxy intermediate, which then undergoes dehydration to form the α,β-unsaturated product. The stereochemistry of the final product is determined during this elimination step.

Generally, Knoevenagel condensations with aromatic aldehydes tend to favor the thermodynamically more stable (E)-isomer. organic-chemistry.org However, with aliphatic aldehydes such as acetaldehyde, the energy difference between the (Z) and (E) isomers is smaller, and it is often possible to influence the stereochemical outcome by carefully choosing the reaction conditions.

Factors that can influence the (Z)/(E) ratio include:

Catalyst: The nature of the base used as a catalyst can play a significant role. Weak bases, such as amines (e.g., piperidine, pyridine), are commonly used. The steric bulk of the catalyst can influence the transition state of the elimination step.

Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the stereochemical pathway.

Temperature: Lower reaction temperatures may favor the kinetically controlled product, which could potentially be the (Z)-isomer, while higher temperatures tend to favor the thermodynamically more stable (E)-isomer.

Achieving high selectivity for the (Z)-isomer in the Knoevenagel condensation of acetaldehyde with ethyl cyanoacetate would likely require a careful optimization of these reaction parameters to favor the formation of the kinetically controlled product. This approach, while conceptually straightforward, may require significant experimental investigation to achieve the desired stereochemical purity.

Reactivity and Chemical Transformations of Ethyl Z 3 Cyanobut 2 Enoate

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated system in ethyl (Z)-3-cyanobut-2-enoate governs its behavior in nucleophilic addition reactions. The presence of both the cyano and the ethyl ester groups at the α- and β-positions, respectively, significantly influences the electrophilicity of the double bond.

Michael Acceptor Behavior and Reaction Scope

This compound is an effective Michael acceptor. The electron-withdrawing properties of the nitrile and ester groups stabilize the negative charge that develops at the α-carbon in the transition state and the subsequent intermediate of a conjugate addition. This makes the β-carbon of the alkene highly electrophilic and susceptible to attack by a wide range of soft nucleophiles in a process known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com

The scope of nucleophiles that can participate in conjugate addition with acceptors like this compound is broad. Key classes of nucleophiles include:

Carbon Nucleophiles: Stabilized enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), organocuprates (Gilman reagents), and enamines readily add to the β-position.

Heteroatom Nucleophiles: Amines (primary and secondary), thiols, and alcohols can also serve as effective nucleophiles. organic-chemistry.org Thiolates, in particular, are excellent nucleophiles for this transformation, often referred to as the thia-Michael addition. nih.govnih.gov The reaction with thiols can be reversible, especially when the α-position is substituted with two strong electron-withdrawing groups like a cyano group. nih.gov Similarly, the addition of amines, known as the aza-Michael addition, is a common method for forming carbon-nitrogen bonds. organic-chemistry.orgjlu.edu.cn

The general scheme for the Michael addition to this compound is presented below:

Michael addition schemeFigure 1: General scheme of Michael addition to this compound. "Nu" represents a generic nucleophile.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

Nucleophile (Donor) Catalyst/Conditions Expected Adduct
Diethyl malonateBase (e.g., NaOEt)Diethyl 2-(1-cyano-1-(ethoxycarbonyl)ethyl)malonate
ThiophenolBase (e.g., Et3N)Ethyl 3-cyano-3-(phenylthio)butanoate
PiperidineNone or Lewis AcidEthyl 3-cyano-3-(piperidin-1-yl)butanoate
Lithium dimethylcuprateEt2O, -78 °CEthyl 3-cyano-3-methylpentanoate

Stereochemical Outcomes of Conjugate Additions

The conjugate addition of a nucleophile to the β-carbon of this compound creates a new stereocenter at that position. If the incoming nucleophile is also chiral or if a chiral catalyst is employed, a second stereocenter can be formed at the α-carbon upon protonation of the resulting enolate intermediate, leading to the potential for diastereomeric products.

The stereochemical course of the addition is influenced by several factors:

Substrate Geometry: The inherent (Z)-geometry of the alkene influences the trajectory of the incoming nucleophile.

Nature of the Nucleophile: The steric bulk of the nucleophile can dictate the face of the double bond from which attack occurs.

Reaction Conditions: The use of chiral auxiliaries, catalysts, or solvents can induce facial selectivity, leading to an enantiomerically enriched or pure product.

For acyclic systems like this, the transition state conformation determines the stereochemical outcome. The reaction can proceed through various transition state models, and the final stereochemistry (syn vs. anti) depends on the relative energies of these states. Factors like steric hindrance and chelation control (if applicable) play a crucial role in favoring one diastereomer over the other.

Pericyclic Reactions and Cycloadditions

The electron-deficient double bond of this compound makes it a suitable component in pericyclic reactions, most notably as a dienophile in [4+2] cycloadditions.

Dienophilic Characteristics in [4+2] Cycloadditions

In the context of the Diels-Alder reaction, this compound acts as an electron-poor dienophile. The presence of the electron-withdrawing cyano and ester groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This reduced LUMO energy facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, accelerating the reaction rate according to frontier molecular orbital theory.

It is expected to react readily with a variety of dienes, such as:

Cyclic Dienes: Cyclopentadiene (B3395910) and furan (B31954) are highly reactive dienes that would readily undergo cycloaddition. nih.govnih.gov

Acyclic Dienes: Simple dienes like 1,3-butadiene (B125203) and isoprene, particularly those with electron-donating substituents (e.g., Danishefsky's diene), would also be suitable reaction partners.

The reaction with a symmetric diene like cyclopentadiene would lead to the formation of a bicyclic product with the potential for endo and exo stereoisomers.

Reactivity Differentials Between (Z)- and (E)-Isomers in Cycloadditions

Key differences in reactivity would likely arise from:

Steric Effects: In the (Z)-isomer, the methyl group and the ethyl ester group are on the same side of the double bond. This can lead to increased steric hindrance in the transition state as the diene approaches, potentially slowing the reaction rate compared to the (E)-isomer, where these groups are on opposite sides. The extent of this steric clash depends on the diene and the specific transition state geometry (endo vs. exo).

Electronic Effects: While the electronic nature of the isomers is similar, subtle differences in orbital overlap in the transition state due to the different positioning of substituents could lead to minor differences in activation energy.

Generally, for dienophiles, the (E)-isomer is often more reactive than the (Z)-isomer due to reduced steric hindrance in the transition state, leading to faster reaction rates.

Functional Group Modifications

The this compound molecule contains two primary functional groups—a nitrile and an ethyl ester—that can be selectively transformed into a variety of other functionalities.

Transformations of the Nitrile Group: The cyano group is a versatile functional handle.

Reduction: The nitrile can be reduced to a primary amine (e.g., ethyl 3-(aminomethyl)but-2-enoate) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Nickel, Palladium, or Platinum catalyst). wikipedia.orgwikipedia.orglibretexts.org Partial reduction to an aldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. youtube.comyoutube.com

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid or a primary amide, respectively.

Transformations of the Ester Group: The ethyl ester group can undergo standard ester reactions.

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will yield the corresponding carboxylic acid.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

The selective modification of one group in the presence of the other requires careful choice of reagents and reaction conditions. For example, the reduction of the ester with LiAlH₄ would likely also reduce the nitrile.

The table below summarizes some potential functional group modifications.

Functional Group Reagent(s) Product Functional Group
Nitrile1. DIBAL-H, 2. H₃O⁺Aldehyde
NitrileLiAlH₄ or H₂/Raney NiPrimary Amine
NitrileH₃O⁺, heatCarboxylic Acid
Ethyl Ester1. LiAlH₄, 2. H₃O⁺Primary Alcohol
Ethyl Ester1. NaOH, H₂O, 2. H₃O⁺Carboxylic Acid

Selective Reduction Pathways of the Cyano and Ester Functionalities

The reduction of this compound presents a challenge in selectivity due to the presence of three reducible functional groups: the carbon-carbon double bond, the cyano group, and the ester group. The most common and predictable pathway involves the selective reduction of the activated C=C double bond (a conjugate reduction or 1,4-reduction), leaving the cyano and ester functionalities intact.

Chemical methods such as catalytic hydrogenation or transfer hydrogenation are effective for this transformation. For instance, diimide (N₂H₂), generated in situ from hydrazine (B178648) and an oxidizing agent, is a mild reducing agent known for its selectivity in reducing non-polar C=C and C≡C bonds. wikipedia.orgorganicreactions.org This reagent is particularly useful as it typically does not affect more polar functional groups like esters and nitriles, which are often sensitive to other reduction conditions. wikipedia.orgrug.nlresearchgate.net The reaction with diimide proceeds via a concerted, syn-addition of two hydrogen atoms across the double bond. wikipedia.orgorganicreactions.org

Enzymatic reductions using ene-reductases, such as Old Yellow Enzyme (OYE), have also been investigated for the asymmetric reduction of the C=C bond in β-cyano-α,β-unsaturated esters. arkat-usa.org These biocatalytic methods are highly stereoselective, yielding chiral saturated cyanoesters which are valuable building blocks for more complex molecules. arkat-usa.org

Achieving selective reduction of the cyano or ester group without affecting the C=C double bond is significantly more challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce all three functional groups non-selectively. Therefore, synthetic strategies typically focus on the selective reduction of the alkene as the primary transformation pathway.

Table 1: Selective Reduction of the C=C Bond in α,β-Unsaturated Cyanoesters
Reagent/CatalystFunctional Group TargetedProductKey Characteristics
Diimide (N₂H₂)C=C Double BondEthyl 3-cyanobutanoateMetal-free; selective for C=C; tolerates ester and cyano groups. wikipedia.orgorganicreactions.org
Ene-Reductases (e.g., OYE)C=C Double BondChiral Ethyl 3-cyanobutanoateBiocatalytic; highly enantioselective. arkat-usa.org

Oxidation Reactions and Subsequent Functionalization

The oxidation of the carbon-carbon double bond in this compound is influenced by its electron-deficient nature. Standard electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), react more readily with electron-rich alkenes. masterorganicchemistry.comlibretexts.org The electron-withdrawing effects of the adjacent cyano and ester groups decrease the nucleophilicity of the double bond in this compound, making it less reactive towards agents like m-CPBA. youtube.commdma.ch

However, epoxidation of such electron-poor alkenes can be achieved under different conditions, most commonly through nucleophilic epoxidation. A widely used method is the reaction with hydrogen peroxide in the presence of a base (e.g., NaOH). youtube.com Under these conditions, the hydroperoxide anion (HOO⁻), a strong nucleophile, attacks the β-carbon of the α,β-unsaturated system in a conjugate addition, which is followed by intramolecular displacement of the hydroxide (B78521) ion to form the epoxide ring. mdma.chyoutube.com

Specialized catalytic systems have also been developed for the asymmetric epoxidation of α,β-unsaturated esters, employing metal complexes and a suitable oxidant to achieve high enantioselectivity. organic-chemistry.org Other oxidative transformations, such as dihydroxylation or oxidative cleavage (ozonolysis), are also possible, though the reaction conditions must be carefully chosen to manage the reactivity of the other functional groups present in the molecule. Photochemical reactions of related α,β-unsaturated γ,δ-epoxy nitriles have been shown to proceed via carbonyl ylide or carbene intermediates upon direct irradiation. rsc.orgrsc.org

Substitution Reactions Involving the Ethoxy Group

The ester functionality in this compound allows for nucleophilic substitution reactions at the carbonyl carbon. The ethoxy group (-OEt) can be displaced by other nucleophiles, leading to different carboxylic acid derivatives. A primary example is amidation, where the ester reacts with a primary or secondary amine to form the corresponding amide. This transformation can be catalyzed by Lewis acids or promoted by strong bases.

It is critical to consider that amines can also act as nucleophiles in a conjugate addition (aza-Michael addition) to the C=C double bond. benthamopenarchives.comresearchgate.net Therefore, reaction conditions must be carefully controlled to favor either amidation or Michael addition. For instance, forcing conditions such as high temperatures might favor the thermodynamically stable amide product, whereas milder conditions might favor the kinetic Michael adduct.

Transesterification is another potential substitution reaction, where treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethoxy group with a new alkoxy group. Hydrolysis of the ester to the corresponding carboxylic acid can also be achieved under acidic or basic conditions, although care must be taken to avoid potential side reactions involving the nitrile group or the double bond.

Condensation Reactions Leading to Enaminonitriles

The term "condensation reaction" in the context of this compound primarily refers to its behavior as a Michael acceptor. The polarized C=C double bond readily reacts with nucleophiles in a conjugate addition. When amines are used as nucleophiles, this reaction is known as an aza-Michael addition. benthamopenarchives.comresearchgate.net

The reaction of this compound with a primary or secondary amine leads to the formation of a β-amino cyanoester adduct. researchgate.net This product, while not a classic enaminonitrile (which contains a C=C-N structure), is the direct result of the condensation and is a key synthetic intermediate. The addition of the amine to the β-position breaks the double bond, forming a new carbon-nitrogen bond.

These β-amino cyanoester adducts are versatile precursors for the synthesis of other compounds, including various heterocyclic systems, through subsequent intramolecular cyclization reactions. researchgate.net

Table 2: Aza-Michael Addition to α,β-Unsaturated Cyanoesters
Reactant 1Reactant 2 (Nucleophile)Reaction TypeProduct Type
This compoundPrimary or Secondary AmineAza-Michael AdditionEthyl 3-amino-3-cyanobutanoate derivative

Annulation Reactions for Heterocyclic Compound Synthesis

The diverse functionality of this compound makes it an excellent substrate for annulation reactions, which are processes that form a new ring onto an existing molecule. It can serve as a building block for a variety of heterocyclic scaffolds, including pyridones and thiophenes.

Synthesis of Pyridone Scaffolds

Substituted 3-cyano-2-pyridones are an important class of heterocycles with various biological activities. nih.gov this compound can be utilized in the synthesis of these scaffolds through a multi-step, one-pot reaction sequence. A common strategy involves its reaction with another active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base. fao.orgresearchgate.net

The reaction likely proceeds via an initial Michael addition of the carbanion generated from malononitrile to the β-position of this compound. researchgate.net This creates a polyfunctional acyclic intermediate. Subsequent intramolecular cyclization, driven by the attack of a nitrogen source (often from the reaction medium, like ammonia (B1221849) or an amine catalyst) or by an intramolecular attack of one of the nitrile groups on the other (a Thorpe-Ziegler reaction), followed by tautomerization, leads to the formation of the stable, aromatic pyridone ring. wikipedia.orgresearchgate.net Various substituted pyridones can be accessed by choosing different reaction partners and conditions. researchgate.netbibliomed.org

Formation of Thiophene Derivatives

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for the preparation of highly substituted 2-aminothiophenes. wikipedia.orgmdpi.com The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgchemrxiv.org

A key step in the mechanism is the in-situ formation of an α,β-unsaturated nitrile via a Knoevenagel condensation. arkat-usa.orgchemrxiv.org Since this compound already possesses this α,β-unsaturated nitrile structure, it can directly enter the later stages of the Gewald reaction pathway. In the presence of elemental sulfur and a base (like morpholine (B109124) or diethylamine), the α-carbon of the butenoate chain can be sulfurated. This is followed by an intramolecular cyclization, where the sulfur nucleophile attacks the carbon of the cyano group, and subsequent tautomerization to yield the final 2-aminothiophene-3-carboxylate derivative. arkat-usa.orgumich.edu This approach provides a direct route to polysubstituted thiophenes, which are important scaffolds in medicinal and materials chemistry. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org

Construction of Pyrimidoquinazoline Systems

The pyrimido[4,5-d]pyrimidine (B13093195) scaffold is a significant pharmacophore found in numerous biologically active compounds. A synthetic route to this heterocyclic system has been developed utilizing a compound structurally related to this compound, namely ethyl 3-aminocrotonate. This transformation highlights a potential pathway for the utilization of this compound in the synthesis of analogous structures.

In a key transformation, ethyl 3-aminocrotonate reacts with trichloroacetonitrile (B146778) in the presence of a base to yield a substituted pyrimidine. This intermediate, upon treatment with formamide, undergoes cyclization to afford the pyrimido[4,5-d]pyrimidine core. Specifically, the reaction of ethyl 3-aminocrotonate with trichloroacetonitrile and sodium methoxide (B1231860) in methanol, followed by cyclization with formamide, has been reported to produce 2,7-dimethyl-5-(trichloromethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one.

While this specific example does not directly employ this compound, the reactivity pattern of ethyl 3-aminocrotonate, an enamine ester, provides a strong indication of the potential for this compound, a β-cyanovinyl ester, to undergo similar cyclization reactions to form functionalized pyrimidoquinazoline systems. The presence of the cyano group in this compound would likely influence the reactivity and could be retained or transformed in the final product, offering a route to a diverse range of substituted pyrimidoquinazolines.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivative

Starting MaterialReagentsProduct
Ethyl 3-aminocrotonate1. Trichloroacetonitrile, NaOMe, MeOH2. Formamide2,7-Dimethyl-5-(trichloromethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one

Preparation of Thiazolidinone Analogues

Thiazolidin-4-ones are a prominent class of heterocyclic compounds with a wide array of biological activities. The synthesis of thiazolidinone analogues can be achieved through multicomponent reactions, and while a direct synthesis from this compound is not explicitly detailed in the surveyed literature, the principles of the Gewald reaction suggest a plausible synthetic strategy.

The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.org Modifications of this reaction have been shown to yield thiazole (B1198619) derivatives. nih.govbeilstein-journals.orgnih.gov It is conceivable that a similar approach, substituting the ketone/aldehyde and active methylene nitrile with this compound and a suitable sulfur-containing nucleophile, could lead to the formation of thiazolidinone analogues.

For instance, a one-pot, three-component reaction of an amine, an aldehyde, and mercaptoacetic acid is a common method for synthesizing 2,3-disubstituted thiazolidin-4-ones. By adapting this methodology, one could envision a reaction between this compound, an amine, and a sulfur source like thiourea (B124793) or mercaptoacetic acid to construct the thiazolidinone ring. The electrophilic β-carbon of the enoate system would be susceptible to nucleophilic attack by the sulfur reagent, and subsequent intramolecular cyclization involving the cyano or ester group could lead to the desired thiazolidinone structure.

Table 2: Conceptual Synthesis of Thiazolidinone Analogues

Starting MaterialPotential ReagentsPotential Product
This compoundAmine, Aldehyde, Mercaptoacetic acidSubstituted Thiazolidin-4-one
This compoundThiourea, AldehydeSubstituted 2-Iminothiazolidin-4-one

Elaboration to Carbazoles

Carbazoles are a significant class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry. The construction of the carbazole (B46965) framework can be achieved through various synthetic strategies, and the reactivity of enaminone-type structures, which are related to this compound, suggests a potential route to these complex molecules.

One established method for carbazole synthesis is the Borsche–Drechsel cyclization, which involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones. organic-chemistry.org While this method does not directly utilize this compound, other strategies involving the cyclization of substituted anilines with β-dicarbonyl compounds or their equivalents offer a more relevant approach.

For example, the reaction of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate, can lead to the formation of an enaminone intermediate, which can then undergo cyclization to form a tetrahydrocarbazole, and subsequent oxidation yields the aromatic carbazole. Given that this compound possesses a similar electrophilic character at the β-position to β-ketoesters, it is plausible that it could react with anilines to form an adduct that, under appropriate conditions, could be cyclized to a carbazole precursor. The cyano group would likely play a crucial role in the cyclization and aromatization steps.

Furthermore, a novel approach to benzo[a]carbazole derivatives has been reported involving the in situ generation of a diene from a 3-ethylindole derivative using benzoquinone as both an oxidizing agent and a dienophile in a Diels-Alder reaction. nih.gov This highlights the potential for appropriately substituted enoates to participate in cycloaddition reactions leading to the carbazole core.

Table 3: Conceptual Elaboration to Carbazoles

Starting MaterialPotential ReagentsPotential IntermediateFinal Product
This compoundSubstituted AnilineEnaminonitrile adductSubstituted Carbazole

Mechanistic Investigations of Reactions Involving Ethyl Z 3 Cyanobut 2 Enoate

Detailed Reaction Mechanism Elucidation for Key Transformations

Ethyl (Z)-3-cyanobut-2-enoate is a versatile substrate in organic synthesis, primarily due to the presence of two electron-withdrawing groups, a nitrile and an ester, attached to the carbon-carbon double bond. This electronic feature renders the alkene susceptible to nucleophilic attack, making it an excellent Michael acceptor. Key transformations involving this compound include Michael additions and cycloaddition reactions, which serve as powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the reaction is initiated by the attack of a nucleophile (Michael donor) on the β-carbon of the butenoate backbone. This attack is favored due to the polarization of the double bond by the electron-withdrawing cyano and ester groups. The general mechanism proceeds in three main steps:

Nucleophile activation: A wide range of nucleophiles can be employed, including enolates, amines, and thiols. In the case of carbon nucleophiles like malonic esters, a base is used to generate a resonance-stabilized carbanion. wikipedia.org

Nucleophilic attack: The activated nucleophile adds to the β-carbon of the this compound, leading to the formation of a new single bond. This results in the generation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon, the cyano group, and the ester carbonyl group.

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final addition product. masterorganicchemistry.com

The regioselectivity of the Michael addition is generally high, with the nucleophile preferentially attacking the β-carbon. This is a consequence of both electronic and steric factors. Electronically, the β-carbon bears a partial positive charge, making it the primary site for nucleophilic attack. Sterically, the β-position is generally more accessible than the α-position.

Cycloaddition Reactions: this compound can also participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings. These reactions are often initiated by the nucleophilic attack of a 1,3-dipole on the electron-deficient double bond of the butenoate. The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the dipole and the reaction conditions.

For instance, in a formal [3+2] cycloaddition with an azomethine ylide, the reaction would proceed as follows:

Generation of the 1,3-dipole: The azomethine ylide is typically generated in situ.

Cycloaddition: The ylide adds to the double bond of the this compound. This can occur in a concerted fashion, where both new single bonds are formed simultaneously, or in a stepwise manner, involving the formation of a zwitterionic intermediate. researchgate.net

Ring formation: In the stepwise mechanism, the zwitterionic intermediate undergoes intramolecular cyclization to form the five-membered ring.

The stereochemistry of the final product is determined by the geometry of the reactants and the transition state of the cycloaddition step.

Electronic and Steric Effects of the (Z)-Configuration on Reaction Intermediates

Electronic Effects: The cyano and ethyl ester groups are strong π-acceptors, which significantly polarize the C=C double bond. This polarization is key to the reactivity of the molecule as a Michael acceptor. In the (Z)-isomer, the relative orientation of these groups can influence the electronic communication between them and with the reacting species.

During a nucleophilic attack, the incoming nucleophile approaches the β-carbon. The formation of the enolate intermediate is stabilized by resonance, delocalizing the negative charge onto the cyano and ester groups. The (Z)-configuration may affect the planarity of the intermediate and, consequently, the efficiency of this delocalization. A more planar intermediate would allow for better orbital overlap and greater stabilization.

Steric Effects: The (Z)-configuration places the methyl group and the ethyl ester group on the same side of the double bond. This arrangement can lead to steric hindrance, which can affect the trajectory of the incoming nucleophile. Depending on the size of the nucleophile, the approach to the β-carbon might be more or less hindered compared to the corresponding (E)-isomer.

In the transition state of a reaction, the steric interactions between the substituents on the butenoate backbone and the approaching nucleophile can influence the activation energy of the reaction. For bulky nucleophiles, the steric clash with the substituents in the (Z)-configuration could lead to a higher activation barrier compared to the (E)-isomer, where the bulkier groups are on opposite sides.

The table below summarizes the potential electronic and steric effects of the (Z)-configuration on reaction intermediates:

EffectDescriptionConsequence
Electronic The relative orientation of the cyano and ester groups in the (Z)-isomer can influence the planarity and, therefore, the resonance stabilization of the enolate intermediate.May affect the stability of the intermediate and the overall reaction rate.
Steric The methyl and ethyl ester groups are on the same side of the double bond in the (Z)-isomer, which can create steric hindrance for the approaching nucleophile.Can influence the rate of reaction and the stereochemical outcome, especially with bulky nucleophiles.

Kinetic and Thermodynamic Aspects of Isomerization and Reaction Pathways

The (Z)-isomer of ethyl 3-cyanobut-2-enoate can potentially isomerize to the more stable (E)-isomer under certain conditions, such as exposure to heat, light, or a catalyst. The kinetics and thermodynamics of this isomerization process, as well as the competing reaction pathways, are important for understanding and controlling the reactivity of this compound.

Isomerization: The isomerization from the (Z)- to the (E)-isomer involves the rotation around the C=C double bond. This process typically has a significant activation energy barrier. For a structurally similar compound, ethyl-3-amino-2-benzoyl-2-butenoate, the free energy of activation for E,Z-isomerization was estimated to be 56 ± 8 kJ/mol at 268 K. researchgate.net It is expected that the activation barrier for this compound would be of a similar magnitude.

Thermodynamically, the (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric strain between the substituents on the double bond. In the (Z)-isomer of ethyl 3-cyanobut-2-enoate, the methyl group and the ethyl ester group are on the same side, leading to greater steric repulsion.

Reaction Pathways: The relative rates of isomerization and the desired reaction (e.g., Michael addition) are crucial. If the rate of isomerization is comparable to or faster than the rate of the reaction, a mixture of products derived from both the (Z)- and (E)-isomers may be obtained. Conversely, if the reaction is much faster than isomerization, the product will predominantly arise from the (Z)-isomer.

The thermodynamic stability of the final products also plays a role. In many cases, the addition products are thermodynamically more stable than the starting materials, which drives the reaction to completion.

The following table provides a qualitative comparison of the kinetic and thermodynamic aspects of isomerization versus a typical reaction pathway like Michael addition:

AspectIsomerization (Z → E)Michael Addition
Kinetics (Rate) Dependent on the activation energy for C=C bond rotation. Can be slow at lower temperatures.Generally fast, especially with reactive nucleophiles, due to the electrophilic nature of the substrate.
Thermodynamics (Stability) The (E)-isomer is generally more stable than the (Z)-isomer.The Michael adduct is typically significantly more stable than the starting alkene.

Computational and Theoretical Studies on Ethyl Z 3 Cyanobut 2 Enoate

Quantum Chemical Approaches for Electronic Structure Determination

Quantum chemical methods are fundamental to investigating the electronic properties of molecules. These approaches solve the Schrödinger equation (or its approximations) to determine the distribution of electrons and the resulting molecular characteristics. For ethyl (Z)-3-cyanobut-2-enoate, these methods reveal key details about its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-atom systems. rsdjournal.org It is favored for its balance of accuracy and computational efficiency. nrel.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study relatively large molecules. researchgate.net

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. ms4sub.com The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like this compound, hybrid functionals such as B3LYP are commonly employed. researchgate.netresearchgate.net More modern functionals like M06-2X are also used, particularly for systems where dispersion forces are important. nrel.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but require greater computational resources. Pople-style basis sets, like 6-31G(d,p) or 6-311G(d,p), and correlation-consistent basis sets are frequently used. ms4sub.com The selection involves a trade-off between the desired accuracy and the computational cost. ms4sub.com For instance, the B3LYP/6-311G(d,p) level of theory is often chosen for geometry optimization and electronic property calculations of similar functionalized organic compounds. ms4sub.com

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry optimization and electronic properties of organic molecules.
M06-2Xdef2-TZVPAccurate energetics, especially for systems with non-covalent interactions. nrel.gov
PBE1PBE6-31GAnalysis of electronic structure and frontier molecular orbitals. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the conjugated system involving the C=C double bond, the cyano group (C≡N), and the carbonyl group (C=O) significantly influences the energies of these orbitals.

Quantum chemical calculations can predict the energies of these orbitals and visualize their spatial distribution. The HOMO is typically localized over the electron-rich parts of the molecule, such as the double bond, while the LUMO is spread over the electron-accepting regions, like the cyano and carbonyl groups.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelated to the molecule's ability to donate electrons (ionization potential). nih.gov
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the molecule's ability to accept electrons (electron affinity). nih.gov
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map displays the electrostatic potential on the molecule's electron density surface, indicating regions that are electron-rich or electron-poor. youtube.comresearchgate.net

The map is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netyoutube.com Blue indicates regions of most positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas with intermediate or near-zero potential. youtube.com

For this compound, an MEP map would likely show:

Negative regions (red/yellow) around the nitrogen atom of the cyano group and the oxygen atoms of the carbonyl group, due to their high electronegativity and lone pairs of electrons. These are the primary sites for interaction with electrophiles.

Positive regions (blue) around the hydrogen atoms. The carbon atom of the carbonyl group and the C-2 carbon (attached to the cyano and ester groups) would also exhibit some positive potential, making them susceptible to nucleophilic attack.

This visual representation of charge distribution allows for a direct prediction of where the molecule will most likely interact with other reagents. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. escholarship.org

For this compound, MD simulations can be used to:

Analyze Conformational Isomers: Investigate the rotation around single bonds, such as the C-C bond of the ethyl group or the C-C bond connecting the ester group to the double bond. This helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent).

Study Solvent Effects: Simulate the molecule in a solvent box to understand how interactions with solvent molecules influence its shape and reactivity.

Explore Flexibility: Determine the flexibility of the molecular backbone and functional groups, which is important for understanding how the molecule might fit into an enzyme's active site or interact with a surface.

By simulating the molecule's behavior over time, MD provides insights into its thermodynamic and kinetic properties that are not accessible from static calculations alone. escholarship.org

Computational Design of Functionalized Derivatives and Reaction Prediction

Computational chemistry is not only a tool for analysis but also for design. energyfrontier.us Researchers can use theoretical calculations to design novel derivatives of this compound with enhanced or specific functional properties. escholarship.orgamanote.com This in silico design process is significantly faster and more cost-effective than synthesizing and testing new compounds in a lab.

The process typically involves:

Structural Modification: The parent structure of this compound is modified by adding, removing, or replacing functional groups. For example, different alkyl or aryl groups could be substituted on the molecule to tune its electronic properties.

Property Calculation: Quantum chemical methods, such as DFT, are used to calculate the properties of these new derivatives. This includes re-evaluating the FMOs, the HOMO-LUMO gap, and the MEP map to predict how the modifications have altered the molecule's reactivity and stability. ms4sub.com

Reaction Prediction: By analyzing the electronic structure of the designed derivatives and potential reactants, computational models can predict the feasibility, kinetics, and thermodynamics of chemical reactions. This helps identify the most promising derivatives for a specific application, such as polymerization or cycloaddition reactions. nrel.gov

This computational-led design strategy accelerates the discovery of new functional materials and molecules by prioritizing the most promising candidates for experimental synthesis. escholarship.orgresearchgate.net

Applications of Ethyl Z 3 Cyanobut 2 Enoate As a Building Block in Advanced Organic Synthesis

Precursors for Stereoselective Synthesis of Complex Molecules

The unique electronic and steric properties of ethyl (Z)-3-cyanobut-2-enoate make it an ideal starting material for constructing chiral centers and complex molecular frameworks with a high degree of stereocontrol.

Synthesis of Pregabalin Precursor Intermediates

This compound serves as a key substrate in chemoenzymatic routes for producing precursors to Pregabalin, a widely used anticonvulsant drug. The core of this strategy lies in the highly stereoselective reduction of the carbon-carbon double bond of the molecule. nih.govacs.orgnih.govscienceopen.com

Research has demonstrated that ene-reductases can catalyze the asymmetric bioreduction of a range of β-cyanoacrylate esters, including this compound. nih.govscienceopen.com This enzymatic reduction is highly selective, allowing for the creation of a specific stereoisomer, which is a critical step in the synthesis of Pregabalin. The stereochemical outcome of the reaction can be precisely controlled by using the geometrically pure (Z)-isomer of the starting material, which allows access to the desired enantiomer of the product in high conversion rates and enantiomeric purity. nih.govscienceopen.com

The process involves the reduction of the β-cyanoacrylate ester to the corresponding chiral saturated cyano ester. This saturated intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, is a direct precursor to Pregabalin. nih.gov The final step in the synthesis involves the reduction of the nitrile (cyano) group to an amine, yielding the final active pharmaceutical ingredient. nih.gov This chemoenzymatic approach, which establishes the crucial stereocenter early in the synthesis, represents a more efficient alternative to methods relying on kinetic resolution. nih.govresearchgate.net

Derivatization to Ricinine Analogues

This compound is a foundational component in the synthesis of analogues of Ricinine, a toxic alkaloid found in the seeds of the castor oil plant (Ricinus communis). The synthesis leverages the reactivity of the related intermediate, ethyl 2-cyano-3-methoxybut-2-enoate, which can be prepared from ethyl cyanoacetate. mdpi.comresearchgate.netsciforum.net

The synthetic sequence proceeds as follows:

Formation of a Dienic Intermediate: Ethyl 2-cyano-3-methoxybut-2-enoate is reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reaction extends the conjugation of the molecule, converting the cyanobutenoate into ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate. mdpi.comsciforum.net

Cyclization with Primary Amines: The resulting pentadienoate intermediate is then reacted with various primary amines in the presence of a base like sodium ethoxide. This step initiates a cyclization reaction, forming the core pyridinone ring structure characteristic of Ricinine. mdpi.comsciforum.net

This method is highly versatile, allowing for the synthesis of a wide variety of N-substituted Ricinine derivatives by simply changing the primary amine used in the cyclization step. mdpi.com Researchers have successfully synthesized a range of analogues using this approach, demonstrating its utility for creating a library of these compounds for further study. sciforum.netsciforum.net

AmineResulting N-SubstituentProductYield (%)
Methylamine-CH₃Ricinine61%
n-Butylamine-(CH₂)₃CH₃N-butyl Ricinine Analogue92%
n-Octylamine-(CH₂)₇CH₃N-octyl Ricinine Analogue95%
Benzylamine-CH₂C₆H₅N-benzyl Ricinine Analogue92%
Histamine-CH₂CH₂-C₃H₃N₂N-histaminyl Ricinine Analogue60%
Tryptamine-CH₂CH₂-C₈H₆NN-tryptaminyl Ricinine Analogue58%

Integration into Merocyanine Dye Architectures

The structure of this compound is readily incorporated into the molecular framework of merocyanine dyes. researchgate.netsemanticscholar.org These dyes are known for their applications in optoelectronics and as fluorescent markers in biological systems. Merocyanine dyes are characterized by a donor-acceptor structure linked by a polymethine chain, and the cyanobutenoate moiety can function as part of this essential chromophore.

A common synthetic route involves the condensation of N-substituted picolinium salts with active methylene (B1212753) compounds, such as ethyl cyanoacetate derivatives. researchgate.netsemanticscholar.org In this context, the this compound structure is formed and integrated into the final dye molecule. For instance, the synthesis of Ethyl (Z)-2-cyano-4-(1-methylpyridin-4(1H)-ylidene)but-2-enoate has been reported with a yield of 68%. This compound is an orange crystalline solid and represents a typical example of a merocyanine dye derived from this building block. semanticscholar.org The reaction creates a conjugated system where the dihydropyridine ring acts as the electron donor and the cyano-ester fragment serves as the electron acceptor, giving the molecule its characteristic color and spectral properties.

Role in the Construction of Advanced Material Precursors

While this compound is a highly versatile building block in the synthesis of complex organic molecules, its application in the direct construction of advanced material precursors is not as extensively documented in scientific literature.

Intermediates for Subphthalocyanine Derivatives in Optoelectronic Research

Based on available research, there is no direct documented evidence of this compound being used as an intermediate for the synthesis of subphthalocyanine derivatives. The synthesis of subphthalocyanines typically relies on the trimerization of phthalonitriles, which are aromatic dinitrile compounds. The chemical structure of this compound does not lend itself to the typical reaction pathways used to form these macrocyclic structures.

Application in Polymeric Material Synthesis as a Monomer Building Block

The use of this compound as a monomer building block in polymeric material synthesis is not well-established. While related compounds like ethyl 2-cyanoacrylate are well-known for their rapid anionic polymerization to form strong adhesives (commonly known as "superglue"), the structure of this compound is significantly different. The presence of a methyl group on the double bond (a tetrasubstituted alkene) introduces considerable steric hindrance, which generally inhibits the propagation step in chain-growth polymerization reactions. Consequently, it is not typically employed as a monomer in the same manner as its un-substituted counterpart.

Utilization in Multicomponent and Cascade Reactions

This compound serves as a highly effective building block in advanced organic synthesis, particularly in the realm of multicomponent and cascade reactions. Its value stems from the presence of multiple reactive centers, including an electrophilically activated carbon-carbon double bond, a nitrile group, and an ester moiety. This trifunctional arrangement allows for a series of sequential bond-forming events to occur in a single pot, leading to the rapid assembly of complex molecular architectures from simple precursors. Such reactions are characterized by their high efficiency, atom economy, and ability to generate diverse libraries of compounds.

While this compound can be used as a discrete starting material, it is also frequently generated in situ as a key intermediate in many multicomponent reactions. A common strategy involves the initial Knoevenagel condensation between ethyl cyanoacetate and an aldehyde or ketone. The resulting α,β-unsaturated product, which is a structural analogue of this compound, then undergoes further transformations in a cascade sequence.

A significant application of this methodology is in the synthesis of highly substituted pyridines and their fused heterocyclic derivatives. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an active methylene compound (such as malononitrile), and ammonium (B1175870) acetate (B1210297) proceeds through a cascade mechanism. This sequence typically involves a Knoevenagel condensation, followed by a Michael addition, and concludes with cyclization and aromatization steps to afford the final pyridine product.

The following table provides an overview of representative multicomponent reactions where an intermediate with the this compound framework is crucial for the synthesis of various heterocyclic systems.

Reaction TypeReactant 1Reactant 2Reactant 3Reactant 4Product Class
Pyridine SynthesisAldehydeEthyl CyanoacetateActive Methylene CompoundAmmonium AcetateSubstituted Pyridines
Pyrido[2,3-d]pyrimidine Synthesisα,β-Unsaturated EsterAmidine SystemMalononitrile (B47326) or Ethyl Cyanoacetate-Substituted Pyrido[2,3-d]pyrimidines researchgate.net
2-Pyridone SynthesisAromatic AldehydeCyanoacetanilideMalononitrilePiperidine (catalyst)Substituted 2-Oxo-pyridine-3,5-dicarbonitriles nih.gov
Thienopyridine Synthesis2-Amino-3-cyanothiopheneCarbonyl Compound--Substituted Thieno[2,3-b]pyridines

Detailed Research Findings

Scientific investigations have demonstrated the versatility of this compound and its analogues in constructing a variety of heterocyclic cores, many of which are of interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridines and Pyridones:

The synthesis of 3-cyano-2-pyridones, which are scaffolds found in numerous therapeutic agents, can be achieved through multicomponent reactions. ekb.eg One approach involves the condensation of a chalcone with ethyl cyanoacetate in the presence of ammonium acetate. ekb.eg A more efficient, one-pot, four-component reaction of an acetophenone derivative, an aldehyde, ethyl cyanoacetate, and ammonium acetate can also yield these structures. ekb.eg Furthermore, the reaction of cyanoacetanilide, an aromatic aldehyde, and malononitrile in the presence of piperidine provides a direct route to 2-oxo-pyridine-3,5-dicarbonitriles. nih.gov

Synthesis of Fused Pyrimidine Derivatives:

This compound's reactivity has been harnessed for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. A notable example is a microwave-assisted, one-pot cyclocondensation involving an α,β-unsaturated ester (akin to this compound), an amidine, and malononitrile or ethyl cyanoacetate, which yields multifunctionalized pyrido[2,3-d]pyrimidines. researchgate.net

The table below presents specific examples of multicomponent reactions that proceed via an this compound type of intermediate.

ReactantsProduct
N-ethyl carbazole-9-carboxaldehyde, Ethyl cyanoacetate, PiperidineEthyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate nih.gov
3-(Trifluoromethyl)aniline, Ethyl cyanoacetate2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide nih.gov
2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide, Aromatic Aldehydes, Malononitrile, Piperidine6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles nih.gov

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be critical in confirming the structure of ethyl (Z)-3-cyanobut-2-enoate.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), a signal for the vinyl proton, and a signal for the methyl group attached to the double bond. The chemical shift of the vinyl proton and the coupling constants between the protons would be crucial in confirming the (Z)-stereochemistry.

¹³C NMR Spectroscopy: This technique provides information about the different carbon atoms in the molecule. The spectrum for this compound would display distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons, the nitrile carbon, the carbons of the ethyl group, and the methyl carbon. The chemical shifts of the olefinic carbons can also provide evidence for the (Z)-configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl) ~1.3 ~14
CH₂ (ethyl) ~4.2 ~61
C=O - ~165
C-CN - ~100
C=CH ~5.8 ~150
C-CH₃ ~2.4 ~25

Note: These are predicted values and actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

A strong absorption band around 2220 cm⁻¹ for the nitrile (C≡N) stretching vibration.

A strong absorption band around 1720 cm⁻¹ for the carbonyl (C=O) stretching of the α,β-unsaturated ester.

An absorption band around 1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretching.

C-H stretching vibrations for the alkyl and vinyl groups typically appear in the range of 2850-3100 cm⁻¹.

C-O stretching bands for the ester group would be observed in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Nitrile (C≡N) ~2220
Carbonyl (C=O) ~1720
Alkene (C=C) ~1640
C-H (sp², vinyl) ~3050
C-H (sp³) 2850-3000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula of this compound, which is C₇H₉NO₂. The calculated exact mass for this formula would be compared to the experimentally measured mass. A close match between the two values provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Exact Mass [M+H]⁺

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, unequivocally confirming the (Z)-configuration of the double bond. The resulting crystal structure would show the spatial arrangement of all atoms in the molecule, providing incontrovertible proof of its structure. To date, a crystal structure for this specific compound has not been reported in the searched literature.

Chromatographic Techniques for Separation and Purity Profiling (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

Flash Chromatography: This is a rapid form of preparative column chromatography that is often used to purify reaction mixtures. For the synthesis of this compound, flash chromatography would be a primary method to isolate the desired product from starting materials, byproducts, and any (E)-isomer that may have formed. The choice of solvent system (eluent) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound and to separate isomers. An HPLC method could be developed to separate the (Z) and (E) isomers of ethyl 3-cyanobut-2-enoate, allowing for the quantification of the isomeric purity of a sample. Different types of stationary phases (e.g., normal phase or reverse phase) and mobile phases would be tested to optimize the separation.

Future Research Directions and Innovation in Ethyl Z 3 Cyanobut 2 Enoate Chemistry

Development of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of ethyl (Z)-3-cyanobut-2-enoate, traditionally achieved through Knoevenagel condensation, is a prime candidate for the application of green chemistry principles. Future research will focus on minimizing the environmental impact of its production by developing more sustainable methods. wikipedia.org Key areas of innovation include the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts.

One promising direction is the replacement of volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net These solvents not only reduce pollution but can also enhance reaction rates and selectivity. Additionally, energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. The development of solvent-free reaction conditions represents the ultimate goal in sustainable synthesis, minimizing waste at the source.

Table 1: Comparison of Green Chemistry Approaches in Synthesis
ApproachTraditional MethodGreen AlternativeAdvantages of Green Alternative
Solvent Volatile organic solvents (e.g., benzene, toluene)Water, Ionic Liquids, Supercritical CO2, Solvent-freeReduced toxicity, lower environmental impact, improved safety, potential for catalyst recycling.
Catalyst Homogeneous bases (e.g., piperidine, pyridine)Heterogeneous solid acids/bases, biocatalysts, nano-catalystsEase of separation, reusability, reduced waste, milder reaction conditions.
Energy Input Conventional heating (oil bath, heating mantle)Microwave irradiation, UltrasoundFaster reaction rates, lower energy consumption, improved yields.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of this compound, particularly for controlling the stereoselectivity to favor the (Z)-isomer. Future research is geared towards discovering novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability.

Heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized nanoparticles, are gaining significant attention. nih.gov These catalysts offer advantages like easy separation from the reaction mixture and high reusability, contributing to more economical and environmentally friendly processes. For instance, amine-functionalized MOFs have shown potential in catalyzing Knoevenagel condensations under mild conditions with high conversion rates. nih.gov The exploration of single-atom catalysts could also provide unprecedented activity and selectivity, maximizing the efficiency of precious metal catalysts.

Furthermore, biocatalysis, using enzymes or whole-cell systems, presents a highly attractive green alternative. Enzymes operate under mild conditions with exceptional selectivity, potentially offering a direct route to the desired (Z)-isomer without the need for complex purification steps.

Table 2: Emerging Catalytic Systems for Cyanoacrylate Synthesis
Catalyst TypeExample(s)Key AdvantagesResearch Focus
Heterogeneous Catalysts Amine-functionalized MOFs, Nano-Fe3O4Reusability, ease of separation, stability, high efficiency. nih.govDesign of catalysts with optimized pore structures and active sites.
Ionic Liquids 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIM]Ac)Dual role as solvent and catalyst, recyclability, mild reaction conditions. researchgate.netDevelopment of task-specific ionic liquids for enhanced selectivity.
Biocatalysts Lipases, NitrilasesHigh stereoselectivity, mild operating conditions (pH, temp), biodegradable.Enzyme screening and protein engineering for specific substrate affinity.

Application of Flow Chemistry and Continuous Processing Techniques

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, and the synthesis of this compound is well-suited for this shift. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. researchgate.net

Continuous flow reactors, such as microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net This level of control can lead to higher yields and selectivities, particularly for exothermic reactions. The small reactor volumes inherent in flow chemistry also minimize the risks associated with handling hazardous materials. Future work will focus on designing and optimizing continuous flow systems for the Knoevenagel condensation to enable scalable, on-demand production of this compound with minimal waste.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. For the synthesis of this compound, ML models can be trained to predict the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield and stereoselectivity of the (Z)-isomer.

By employing algorithms on datasets from similar Knoevenagel condensations, researchers can significantly reduce the number of experiments needed, accelerating the discovery of new, highly efficient synthetic routes. AI can also assist in retrosynthetic analysis, proposing novel pathways for the synthesis of complex molecules derived from this compound. This data-driven approach will move chemical synthesis from a trial-and-error process to a more predictive and efficient science.

Expanding Synthetic Utility in Emerging Fields of Organic Materials

This compound is a highly functionalized molecule, making it an attractive building block for the synthesis of more complex structures. Its combination of a nitrile, an ester, and a carbon-carbon double bond allows for a wide range of subsequent chemical transformations.

Future research will focus on leveraging this reactivity to create novel organic materials with tailored properties. For example, it can serve as a key intermediate in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. researchgate.net Derivatives of cyanoacrylates are being investigated for their biological activities, including as potential anticancer agents. jmcs.org.mx In materials science, the cyanoacrylate moiety can be incorporated into polymers to create functional materials, such as high-strength adhesives or materials with specific optical properties. pcbiochemres.com The exploration of its use in synthesizing benzofulvene derivatives and other conjugated systems could lead to new organic electronic materials. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.